2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and properties It consists of a trifluoroethyl group attached to a benzoate moiety, which is further linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the trifluoroethyl group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a fluorine atom instead of the trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
651769-21-0 |
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Molecular Formula |
C10H7F3N4O2 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17) |
InChI Key |
YEJPOUAQFGEGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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